Cas no 89-86-1 (2,4-Dihydroxybenzoic acid)

2,4-Dihydroxybenzoic acid structure
2,4-Dihydroxybenzoic acid structure
2,4-Dihydroxybenzoic acid
89-86-1
C7H6O4
154.120142459869
MFCD00002451
34532
1491

2,4-Dihydroxybenzoic acid Properties

Names and Identifiers

    • 2,4-Dihydroxybenzoic acid
    • 4-Hydroxysalicylic acid
    • beta-Resorcylic Acid
    • BETA RESORCYLIC ACID
    • β-Resorcylic acid
    • 2.4-Dihydroxybenzoicacid
    • RESORCYLIC ACID, BETA-(RG)
    • 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE
    • 2,4-Dihydroxybenzene carboxylic acid
    • 2,4-dihydroxy-benzoic acid
    • 4-Carboxyresorcinol
    • 4-Hydroxysalicylic acid
    • Benzoic acid,2,4-dihydroxy
    • BRA
    • b-resorcylic acid
    • p-Hydroxysalicylic acid
    • resorcylic acid
    • 2,4-二羟基苯甲酸
    • 2,4-Dihydroxybenzoic acid (ACI)
    • β-Resorcylic acid (8CI)
    • Coupler 320
    • NSC 13564
    • NSC 4740
    • β-Resorcinolic acid
    • MLS001055408
    • SMR001227190
    • 2,4-Dihydroxybenzoic acid; Benzoic acid,2,4-dihydroxy; 4-hydroxysalicylic acid;
    • +Expand
    • MFCD00002451
    • UIAFKZKHHVMJGS-UHFFFAOYSA-N
    • 1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)
    • O=C(C1C(O)=CC(O)=CC=1)O
    • 1946213

Computed Properties

  • 154.02700
  • 3
  • 4
  • 1
  • 154.026609
  • 11
  • 157
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 12
  • 0
  • 77.8

Experimental Properties

  • 0.79600
  • 77.76000
  • 8157
  • 1.6710 (estimate)
  • 8 g/L (20 ºC)
  • 237.46°C (rough estimate)
  • 208-211 °C (dec.) (lit.)
  • 200 °C
  • 3798 | 2,4-DIHYDROXYBENZOIC ACID
  • 8g/l
  • White acicular crystals
  • Soluble in ethanol, ether and hot water.
  • Sensitive to light
  • 3.11, 8.55, 14.0(at 25℃)
  • 1.3725 (rough estimate)

2,4-Dihydroxybenzoic acid Security Information

  • GHS07 GHS07
  • VH3708050
  • 1
  • S26-S36-S37/39
  • R36/37/38
  • Xi Xi
  • NONH for all modes of transport
  • H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 36/37/38
  • Warning
  • Yes

2,4-Dihydroxybenzoic acid Customs Data

  • 2942000000
  • China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

2,4-Dihydroxybenzoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003G9U-10g
2,4-Dihydroxybenzoic acid
89-86-1 98%
10g
$4.00 2024-04-20
A2B Chem LLC
AB60258-10g
2,4-Dihydroxybenzoic acid
89-86-1 98%
10g
$4.00 2024-04-19
Apollo Scientific
OR4893-500g
2,4-Dihydroxybenzoic acid
89-86-1 97%
500g
£50.00 2023-09-02
ChemScence
CS-W013291-500g
2,4-Dihydroxybenzoic acid
89-86-1 99.53%
500g
$65.0 2022-04-26
Enamine
EN300-06121-0.05g
2,4-dihydroxybenzoic acid
89-86-1 98%
0.05g
$19.0 2023-10-28
eNovation Chemicals LLC
D962364-1kg
2,4-Dihydroxybenzoic acid
89-86-1 97%
1kg
$200 2021-10-21
Fluorochem
209146-100g
2,4-Dihydroxybenzoic acid
89-86-1 95%
100g
£13.00 2022-03-01
Life Chemicals
F1995-0247-0.25g
2,4-Dihydroxybenzoic acid
89-86-1 95%+
0.25g
$18.0 2023-09-06
Matrix Scientific
139861-100g
2,4-Dihydroxybenzoic acid, 95%+
89-86-1 95%
100g
$38.00 2023-09-10
MedChemExpress
HY-W012575-10mM*1 mL in DMSO
2,4-Dihydroxybenzoic acid
89-86-1 99.66%
10mM*1 mL in DMSO
¥330

2,4-Dihydroxybenzoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  24 h, 0.2 MPa, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Kolbe-Schmitt type reaction under ambient conditions mediated by an organic base
Sadamitsu, Yuta; Okumura, Akira; Saito, Kodai; Yamada, Tohru, Chemical Communications (Cambridge, 2019, 55(66), 9837-9840

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Carbon Solvents: Water ;  rt; 60 min, rt
Reference
A promising catalyst for exclusive para hydroxylation of substituted aromatic hydrocarbons under UV light
Das, Vijay Kumar; Gogoi, Satyabrat; Choudary, Boyapati Manoranjan; Karak, Niranjan, Green Chemistry, 2017, 19(18), 4278-4283

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: tert-Butyl peroxide Catalysts: Copper bromide (CuBr2) Solvents: Acetonitrile ;  9.0 h, rt
Reference
Cu(II) bromide catalyzed oxidation of aldehydes and alcohols
Das, Rima; Chakraborty, Debashis, Applied Organometallic Chemistry, 2011, 25(6), 437-442

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Silver nitrate Solvents: Acetonitrile ;  rt → 50 °C; 1 h, 50 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Silver nitrate-catalyzed oxidation of aldehydes to carboxylic acids by H2O2
Chakraborty, Debashis; Gowda, Ravikumar R.; Malik, Payal, Tetrahedron Letters, 2009, 50(47), 6553-6556

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: 3-Methoxybutanol
Reference
Process for preparation of aromatic carboxylic acids by carboxylation of aromatic compounds in alkoxyalkanols as solvents
, European Patent Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Water ;  cooled; 323 K; 24 h, 323 K
Reference
Kinetics of the oxidation of salicyclic acids by quinolinium dichromate
Suante, H.; Chongthu, L.; Lalmalsawmi, H.; Mahanti, M. K., Oxidation Communications, 2005, 28(3), 681-688

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Chromic acid (H2Cr2O7), compd. with quinoline (1:2) Solvents: Acetic acid ,  Water ;  rt → 323 K; 24 h, 323 K
Reference
Kinetics and mechanism of the oxidation of substituted benzoic acids by quinolinium dichromate
Suante, H.; Siamkhanthang, N.; Lalnundanga; Mahanti, M. K., Oxidation Communications, 2005, 28(1), 99-107

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  28 h, 120 °C; 120 °C → rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Metal-Free Dehomologative Oxidation of Arylacetic Acids for the Synthesis of Aryl Carboxylic Acids
Kalmode, Hanuman P.; Vadagaonkar, Kamlesh S.; Shinde, Suresh L.; Chaskar, Atul C., Journal of Organic Chemistry, 2017, 82(7), 3781-3786

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of 2,4-dihydroxybenzoic acid
, Germany, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Carbon tetrachloride
1.2 Reagents: Ruthenium tetroxide Solvents: Carbon tetrachloride
Reference
Oxidation of aromatic substrates. Part VII. The selective oxidation of phenolic alkenes with ruthenium tetroxide
Ayres, David C.; Levy, Daniel P., Tetrahedron, 1986, 42(15), 4259-65

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Water Solvents: Water
Reference
New synthetic iodine-containing organic compounds. Synthesis of 3,4,5-triiodosalicylic acid
Piscopo, Eugenio; Diurno, Maria Vittoria; Cappello, Brunella; Cereti Mazza, Maria Teresa, Bollettino della Societa dei Naturalisti in Napoli, 1980, 88, 263-74

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
Reference
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triethylamine ;  2 h, 100 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Organic Base-Mediated Carboxylation of (Hetero)aromatic Compounds Using Supercritical Carbon Dioxide (scCO2)
Chetty, Lloyd C. ; Kruger, Hendrik G. ; Arvidsson, Per I. ; Naicker, Tricia ; Govender, Thavendran, Synthesis, 2022, 54(21), 4827-4833

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Aluminum chloride
Reference
Long-chain phenols. Part 16. A novel synthesis of homologous orsellinic acids and their methyl ethers
Durrani, Aziz A.; Tyman, John H. P., Journal of the Chemical Society, 1980, (8), 1658-66

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  45 min, reflux
1.2 30 min, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Development of microwave assisted synthesis for common molecules
Bodhe, Megha M.; Rathi, Lalit G.; Mahajan, U. N.; Rokde, Vijayshri V., International Research Journal of Pharmacy, 2017, 8(1), 25-27

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water ;  150 min, 1 bar, 50 °C
Reference
Conversion of carbon dioxide to resorcylic acid under ultrasonication by Kolbe-Schmitt reaction
Shanthi, B.; Palanivelu, K., Ultrasonics Sonochemistry, 2015, 27, 268-276

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: [[4,4′,4′′,4′′′-[(29H,31H-Phthalocyanine-C,C,C,2-tetrayl-κN29,κN30,κN31,κN32)tet… Solvents: Water ;  25 min, pH 10.5, 25 °C
Reference
The investigation of oxidative bleaching performance of peripherally Schiff base substituted tri-nuclear cobalt-phthalocyanine complexes
Sen, Pinar; et al, Inorganica Chimica Acta, 2017, 462, 30-39

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Manganese oxide (MnO2) ;  25 °C
Reference
Isothermic adsorption of morin onto the reducible mesoporous manganese oxide materials surface
Ilunga, Ali K.; et al, Applied Catalysis, 2018, 224, 928-939

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt oxide (Co3O4) ,  Lithium ;  3 min, rt
Reference
Effect of alkali and alkaline earth metal dopants on catalytic activity of mesoporous cobalt oxide evaluated using a model reaction
Bingwa, Ndzondelelo; et al, Applied Catalysis, 2018, 555, 189-195

2,4-Dihydroxybenzoic acid Raw materials

2,4-Dihydroxybenzoic acid Preparation Products

2,4-Dihydroxybenzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89-86-1)2,4-Dihydroxybenzoic acid
A843354
in Stock
2.5kg
99%
Friday, 30 August 2024 06:59
163.0

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